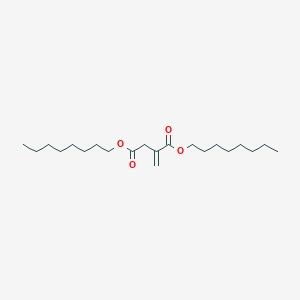

Dioctyl 2-methylidenebutanedioate

Description

Dioctyl 2-methylidenebutanedioate is an ester derivative of 2-methylidenebutanedioic acid (itaconic acid), featuring two octyl chains esterified to the carboxylic acid groups. Its structure includes a reactive α,β-unsaturated carbonyl system (methylidene group), which enables participation in Michael additions, polymerizations, and other organic reactions.

The compound’s extended alkyl chains likely enhance hydrophobicity, making it suitable for applications in plasticizers, lubricants, or coatings. Its synthesis would involve esterification of itaconic acid with octanol, analogous to methods for dimethyl itaconate .

Properties

CAS No. |

22501-68-4 |

|---|---|

Molecular Formula |

C21H38O4 |

Molecular Weight |

354.5 g/mol |

IUPAC Name |

dioctyl 2-methylidenebutanedioate |

InChI |

InChI=1S/C21H38O4/c1-4-6-8-10-12-14-16-24-20(22)18-19(3)21(23)25-17-15-13-11-9-7-5-2/h3-18H2,1-2H3 |

InChI Key |

NQPOXJIXYCVBDO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)CC(=C)C(=O)OCCCCCCCC |

Related CAS |

28451-57-2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dioctyl 2-methylidenebutanedioate can be synthesized through the esterification of maleic anhydride with octyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or an acid ion exchange resin like Dowex . The reaction proceeds in two stages: the formation of a monoester followed by the formation of the diester. The reaction conditions include maintaining an isothermal environment and using a semi-batch reactor to control the reaction rate .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The use of heterogeneous catalysts, such as acid ion exchange resins, is preferred due to their economic and environmental benefits. The process is optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dioctyl 2-methylidenebutanedioate undergoes various chemical reactions, including:

Esterification: As mentioned, it is formed through the esterification of maleic anhydride with octyl alcohol.

Hydrolysis: This compound can be hydrolyzed back into its constituent alcohol and acid under acidic or basic conditions.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Esterification: Maleic anhydride, octyl alcohol, sulfuric acid or Dowex resin as catalysts.

Hydrolysis: Water, acidic or basic medium.

Major Products Formed

Esterification: this compound.

Hydrolysis: Octyl alcohol and maleic acid.

Scientific Research Applications

Dioctyl 2-methylidenebutanedioate has a wide range of applications in scientific research:

Chemistry: Used as a plasticizer in the production of flexible plastics.

Biology: Investigated for its potential effects on biological systems due to its plasticizing properties.

Industry: Widely used in the production of flexible PVC products, adhesives, and coatings.

Mechanism of Action

The mechanism of action of dioctyl 2-methylidenebutanedioate primarily involves its role as a plasticizer. It works by inserting itself between the polymer chains of materials like PVC, reducing the intermolecular forces and increasing the flexibility of the material . This results in enhanced processability and durability of the final product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Spectroscopic Comparisons

Key Compounds:

- Dimethyl 2-Methylidenebutanedioate (Dimethyl Itaconate)

- Dibutyl Esters (e.g., Dibutyl 3-Methylpentanedioate)

- Dioctyl Sebacate

Structural Features:

- Dimethyl Itaconate : Short methyl ester groups result in a lower molecular weight (172.15 g/mol) and higher polarity compared to dioctyl derivatives. Its spectral data (e.g., NMR, IR) are well-documented, with characteristic peaks for the methylidene group and ester carbonyls .

- Dioctyl 2-Methylidenebutanedioate : Octyl chains increase molecular weight (estimated ~400–450 g/mol) and reduce polarity. Spectroscopic analysis would show shifts in alkyl proton signals (1H-NMR: δ 0.8–1.7 ppm) and carbonyl carbons (13C-NMR: ~165–170 ppm), consistent with longer esters .

- Dioctyl Sebacate : A saturated dioctyl ester without the methylidene group. Its structure lacks conjugation, leading to distinct reactivity and spectral profiles (e.g., absence of α,β-unsaturated carbonyl absorptions in IR) .

Table 1: Structural and Spectroscopic Comparison

Physicochemical and Functional Properties

Solubility and Reactivity:

- Dimethyl Itaconate: Polar, soluble in acetone and methanol. Reacts readily in Diels-Alder or polymerization reactions due to low steric hindrance .

- This compound: Hydrophobic, likely soluble in non-polar solvents (e.g., hexane). Octyl groups may slow reaction kinetics but improve thermal stability .

- Dioctyl Sebacate : Used in aerosols and lubricants due to high hydrophobicity and low volatility. Lacks the reactive methylidene group, limiting its utility in polymerization .

Table 2: Functional Properties

Bioactivity and Industrial Relevance

- This compound: Limited bioactivity data; its applications are inferred from structural analogs. Databases like KLSD (Kinase Ligand Similarity and Diversity) could facilitate bioactivity screening but currently lack specific entries .

- Dioctyl Sebacate: Non-reactive and biocompatible, widely used in cosmetics and pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.